![molecular formula C12H14ClN3OS B2723153 2-[4-(2-Chloroacetyl)piperazin-1-yl]-2-(thiophen-2-yl)acetonitrile CAS No. 923242-15-3](/img/structure/B2723153.png)

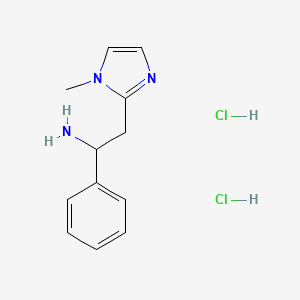

2-[4-(2-Chloroacetyl)piperazin-1-yl]-2-(thiophen-2-yl)acetonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

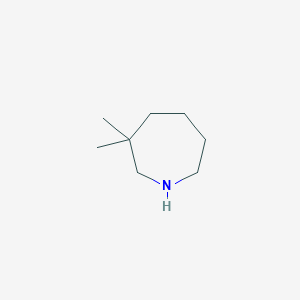

“2-[4-(2-Chloroacetyl)piperazin-1-yl]-2-(thiophen-2-yl)acetonitrile” is a chemical compound with the CAS Number: 923242-15-3. It has a molecular weight of 283.78 and its IUPAC name is [4- (chloroacetyl)-1-piperazinyl] (2-thienyl)acetonitrile .

Synthesis Analysis

A series of 2-(4-(2-chloroacetyl)piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives was synthesized and its chemical structures were confirmed by physicochemical and spectral characteristics .Molecular Structure Analysis

The InChI Code for this compound is 1S/C12H14ClN3OS/c13-8-12(17)16-5-3-15(4-6-16)10(9-14)11-2-1-7-18-11/h1-2,7,10H,3-6,8H2 .Chemical Reactions Analysis

The synthesized compounds were evaluated for their in vitro antimicrobial and anticancer activities .Physical And Chemical Properties Analysis

The compound is a powder at room temperature .Aplicaciones Científicas De Investigación

Synthetic Methodologies

Research has explored the synthesis of complex molecules through methods such as Dieckmann cyclization, indicating the versatility of piperazine and thiophene derivatives in constructing cyclic compounds (Aboussafy & Clive, 2012). These methodologies are pivotal for the development of novel pharmaceuticals and materials with enhanced properties.

Antimicrobial and Antitubercular Agents

The development of new antimicrobial agents is a critical area of research due to the rising threat of drug-resistant bacteria. Compounds incorporating elements such as morpholine, thiomorpholine, and piperazine have shown promise as potent inhibitors of Mycobacterium tuberculosis (Marvadi et al., 2019). This research is crucial for addressing global health challenges posed by tuberculosis.

Anticonvulsant Agents

The search for new anticonvulsant agents is an ongoing challenge in medicinal chemistry. Studies have demonstrated the potential of triazolyl, oxadiazolyl, and thiadiazolyl-piperazine derivatives as effective anticonvulsant agents, highlighting the therapeutic applications of piperazine derivatives (Archana, 2021).

Antifungal and Antibacterial Activities

Novel piperazine derivatives have been synthesized and evaluated for their antibacterial and antifungal activities, underscoring the role of these compounds in addressing various microbial infections (Qi, 2014). The development of new antimicrobial agents is essential for combating resistant strains and emerging pathogens.

Allosteric Enhancers of A1 Adenosine Receptor

Research into the allosteric enhancement of A1 adenosine receptors has identified 2-amino-3-(4-chlorobenzoyl)-4-[4-(alkyl/aryl)piperazin-yl]thiophene derivatives as potent allosteric enhancers. These findings have implications for the development of treatments for conditions such as ischemia and hypertension (Romagnoli et al., 2008).

Mecanismo De Acción

The compounds were evaluated for their antimicrobial and anticancer activities. The results indicated that some of the compounds displayed significant antimicrobial activity and were comparable to the standards drugs (ciprofloxacin and fluconazole). Some compounds also showed good anticancer activity .

Propiedades

IUPAC Name |

2-[4-(2-chloroacetyl)piperazin-1-yl]-2-thiophen-2-ylacetonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClN3OS/c13-8-12(17)16-5-3-15(4-6-16)10(9-14)11-2-1-7-18-11/h1-2,7,10H,3-6,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKIVUJWQRCKKEV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C(C#N)C2=CC=CS2)C(=O)CCl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.78 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,3-Benzothiazol-2-yl-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2723070.png)

![N-Benzo[D]1,3-dioxolen-5-YL-2-(4-phenylpiperazinyl)ethanamide](/img/structure/B2723071.png)

![2-(1-(3-chlorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2723072.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-phenylethanesulfonamide](/img/structure/B2723080.png)

![4-Amino-3-[(3-chlorophenyl)methylsulfanyl]-6-methyl-1,2,4-triazin-5-one](/img/structure/B2723085.png)

![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-4-isopropoxybenzamide](/img/structure/B2723086.png)